2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid
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Overview
Description
2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a heterocyclic compound that combines the structural features of both furan and benzimidazole rings. This compound is of significant interest due to its potential biological and pharmacological activities. The furan ring is known for its reactivity and presence in various bioactive molecules, while the benzimidazole ring is a core structure in many pharmaceutical agents.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid may also interact with its targets in a similar manner.
Biochemical Pathways
It is known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities . Therefore, it is plausible that this compound may also affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s physical properties such as its melting point (64-69 °c), boiling point (234℃), and solubility (slightly soluble in chloroform and methanol) suggest that it may have certain bioavailability .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the condensation of furan-2-carboxylic acid with o-phenylenediamine to form the benzimidazole ring, followed by the introduction of the acetic acid moiety. One common method includes:
Condensation Reaction: Furan-2-carboxylic acid reacts with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form 2-(furan-2-yl)-1H-benzimidazole.
Acetylation: The resulting 2-(furan-2-yl)-1H-benzimidazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced at the benzimidazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents like halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Antioxidant Activity: It has been studied for its potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Medicine
Anticancer Activity: Research has shown that the compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity: It has been investigated for its ability to reduce inflammation, which could be useful in treating inflammatory diseases.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It can be utilized in the development of new agrochemicals for crop protection.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1H-benzimidazole: Lacks the acetic acid moiety but shares the core structure.
2-(furan-2-yl)-1H-indole: Contains an indole ring instead of a benzimidazole ring.
2-(furan-2-yl)-1H-imidazole: Contains an imidazole ring instead of a benzimidazole ring.
Uniqueness
Structural Features: The presence of both furan and benzimidazole rings in 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid provides a unique combination of reactivity and biological activity.
Biological Activity: The compound exhibits a broader range of biological activities compared to its analogs, making it a versatile candidate for various applications in medicine and industry.
Properties
IUPAC Name |
2-[2-(furan-2-yl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(17)8-15-10-5-2-1-4-9(10)14-13(15)11-6-3-7-18-11/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKVEBIWOASSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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